molecular formula C8H14F3N B3247033 Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine CAS No. 1807888-04-5

Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine

Cat. No.: B3247033
CAS No.: 1807888-04-5
M. Wt: 181.20
InChI Key: CZGOAYQUWPMQDF-BQBZGAKWSA-N
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Description

Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine is an intriguing compound in the field of organic chemistry, marked by its unique trifluoromethyl and cyclohexyl functional groups. Its structure, characterized by the stereochemistry of the (1R,2S) isomer, imparts specific reactivity and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine can be synthesized using various methods, including:

  • Reduction: Starting with the corresponding nitro compound, this method involves reduction in the presence of catalysts like palladium on carbon (Pd/C) and hydrogen gas (H₂). The reaction is typically carried out at ambient temperature and pressure conditions.

  • Grignard Reaction: Using organomagnesium compounds to introduce the trifluoromethyl group, followed by cyclization to form the cyclohexyl ring.

Industrial Production Methods

For large-scale production, continuous flow reactors can be employed to maintain reaction efficiency and scalability. Common industrial methods also include:

  • Catalytic Hydrogenation: This method utilizes metal catalysts and high-pressure hydrogenation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine can undergo oxidation reactions, converting it to its corresponding oxime or nitroso derivatives using oxidizing agents like potassium permanganate (KMnO₄).

  • Reduction: Further reduction can result in the formation of amines or alcohols under catalytic conditions.

  • Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cyclohexyl ring or replace the trifluoromethyl group.

Common Reagents and Conditions

  • Oxidizing Agents: KMnO₄, nitric acid (HNO₃)

  • Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Major Products

These reactions often yield products such as trifluoromethylated cyclohexanones, cyclohexanols, and corresponding amines, which can be further utilized in synthesis.

Scientific Research Applications

Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine finds applications across diverse scientific fields:

  • Chemistry: Serves as an intermediate in the synthesis of various complex organic molecules, especially in the pharmaceutical industry.

  • Biology: Investigated for its potential as a biochemical probe to study the behavior of trifluoromethyl groups in biological systems.

  • Medicine: Has promising applications in the development of novel therapeutics, particularly due to its ability to interact with specific biological targets.

  • Industry: Used in the manufacture of advanced materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine involves:

  • Molecular Targets: Primarily targets enzymes and receptors that interact with the trifluoromethyl group, influencing biological pathways.

  • Pathways Involved: Modulation of signaling pathways, such as those involving cyclic adenosine monophosphate (cAMP) and G-protein coupled receptors (GPCRs), is common.

Comparison with Similar Compounds

  • (1R,2R)-2-(trifluoromethyl)cyclohexyl)methanamine

  • (1S,2S)-2-(trifluoromethyl)cyclohexyl)methanamine

  • Uniqueness: The (1R,2S) stereochemistry provides distinct reactivity and selectivity in biological systems compared to other isomers, making it particularly useful in specific applications.

  • Properties

    IUPAC Name

    [(1R,2S)-2-(trifluoromethyl)cyclohexyl]methanamine
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H14F3N/c9-8(10,11)7-4-2-1-3-6(7)5-12/h6-7H,1-5,12H2/t6-,7-/m0/s1
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CZGOAYQUWPMQDF-BQBZGAKWSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC(C(C1)CN)C(F)(F)F
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1CC[C@@H]([C@@H](C1)CN)C(F)(F)F
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H14F3N
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    181.20 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine
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    Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine
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    Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine
    Reactant of Route 5
    Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine
    Reactant of Route 6
    Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine

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